butyl 4-[2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate
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Description
Butyl 4-[2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.16272547 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butyl 4-[2-({5-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a complex compound that incorporates multiple pharmacologically relevant moieties, including a benzodiazole and an oxadiazole. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C23H28N4O3S
- Molecular Weight : 479.6 g/mol
This structure contributes to its potential biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of compounds similar to this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example, a study demonstrated that certain oxadiazoles could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the benzodiazole moiety enhances this activity due to its ability to intercalate DNA and disrupt replication processes .
2. Antimicrobial Properties
Compounds with oxadiazole and benzodiazole structures have been reported to possess antimicrobial activities against various pathogens. For instance, studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through disruption of cellular membranes and metabolic pathways .
3. Anti-tubercular Activity
Recent studies have highlighted the anti-tubercular potential of oxadiazole derivatives. For instance, compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis, showcasing low minimum inhibitory concentrations (MICs) and favorable pharmacokinetic profiles .
Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
Villemagne et al. (2020) | Developed new oxadiazole compounds with enhanced solubility and metabolic stability | Anti-tubercular activity with EC of 0.072 μM |
Parikh et al. (2020) | Synthesized substituted 1,2,4-oxadiazoles showing significant activity against Mtb | MIC = 0.25 µg/mL |
Upare et al. (2019) | Reported varied anti-tubercular profiles with certain oxadiazoles | Highest activity IC = 0.045 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The benzodiazole moiety allows for interaction with DNA, leading to inhibition of replication.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Membrane Disruption : The amphiphilic nature of the compound can disrupt microbial membranes, leading to cell death.
Properties
IUPAC Name |
butyl 4-[[2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-2-3-14-32-23(31)16-8-10-17(11-9-16)25-21(30)15-34-24-29-28-22(33-24)13-12-20-26-18-6-4-5-7-19(18)27-20/h4-11H,2-3,12-15H2,1H3,(H,25,30)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNGJCSWDEUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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